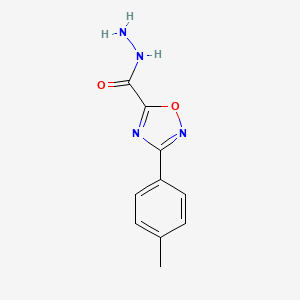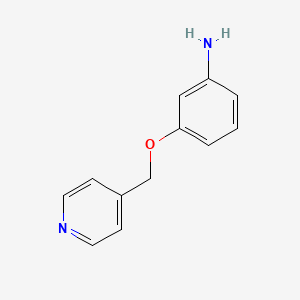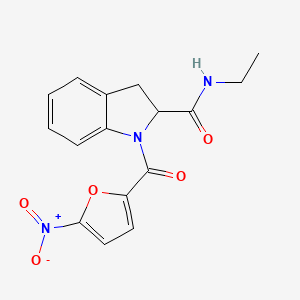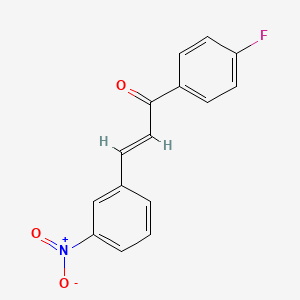
3-Nitro-4'-fluorochalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4’-fluorochalcone is a chemical compound with the molecular formula C15H10FNO3 and a molecular weight of 271.25 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Nitro-4’-fluorochalcone involves a Claisen-Schmidt condensation reaction. In this process, substituted acetophenones and aldehydes are added to a solution of sodium hydroxide in ethanol under an ice bath. The mixture is stirred until a solid precipitates out. The precipitated solid is then filtered and washed with cold water followed by chilled ethanol. The crude product is recrystallized using ethanol to obtain the desired chalcones .Molecular Structure Analysis
The molecular structure of 3-Nitro-4’-fluorochalcone consists of 15 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 3-Nitro-4’-fluorochalcone is the Claisen-Schmidt condensation. This reaction is characterized by the condensation of an aldehyde or ketone with a carbonyl compound in the presence of a base, resulting in a β-hydroxy carbonyl compound .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensor for Cyanide Anions
A study by Yang et al. (2015) explored the use of a chalcone derivative (4-dimethylamino 4-fluorochalcone) as a fluorescent chemosensor for cyanide anions in biological and environmental systems. This compound, when complexed with iron(III) ions, displayed selective turn-on fluorescence in the presence of cyanide, making it a potential tool for environmental monitoring and biological imaging in living cells (Yang et al., 2015).
Crystal and Molecular Structures of Nitrochalcones
Jungk and Schmidt (1970) analyzed the crystal structures of various nitrochalcones, including 3-bromo-, 3-chloro-, and 4-bromo-2′-nitrochalcone. Their work provides insights into the conformational properties of these compounds, which are crucial for understanding their chemical behavior and potential applications (Jungk & Schmidt, 1970).
Removal of Nitro Compounds from Water
A study by Mahmoud et al. (2016) focused on the removal of nitro compounds from water using γ-Al2O3 nanomaterials. Though not directly involving 3-Nitro-4'-fluorochalcone, this research is relevant for understanding the environmental applications related to nitro compound removal and water purification (Mahmoud et al., 2016).
Push–Pull Fluorophores Containing Nitro Groups
Habenicht et al. (2015) conducted a study on the influence of regioisomerism on photophysical properties in 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores, which include nitro groups. This research can be applied to the design of new fluorophores and dyes, highlighting the unique emission properties of nitro-containing compounds (Habenicht et al., 2015).
Emissive Properties of Fluorescent Chromophores with Nitro Group
Chen et al. (2020) reviewed the photophysical properties and applications of nitro-containing chromophores. Their findings are significant for the design and strategic development of new nitro chromophores in various fields, including intramolecular charge transfer and fluorescent probes (Chen et al., 2020).
Synthesis of Functionalized Fluoroalkyl Heterocycles
Bigotti et al. (2009) explored the synthesis of functionalized fluoroalkyl heterocycles using γ-fluoro-α-nitroalkenes. This research contributes to the understanding of reactions involving fluorinated nitro compounds, which is valuable for synthetic chemistry and material science applications (Bigotti et al., 2009).
Selective Fluorescence Probes for Nitrative Stress
Ueno et al. (2006) developed novel fluorogenic probes, NiSPYs, which selectively monitor the generation of nitrative stress based on aromatic nitration. These probes are significant for studying the role of nitrative stress in various biological processes and disorders (Ueno et al., 2006).
Nonlinear Optical Properties of 4-Fluoro Chalcone
Prabu et al. (2014) investigated the nonlinear optical properties of 4-fluorochalcone, an organic compound synthesized for photophysical applications. Their study highlights the potential of such compounds in optoelectronic and photonic technologies (Prabu et al., 2014).
Safety and Hazards
3-Nitro-4’-fluorochalcone is intended for research and development use only and is not recommended for medicinal, household, or other uses . Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Eigenschaften
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRIIEVLCFGBBR-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

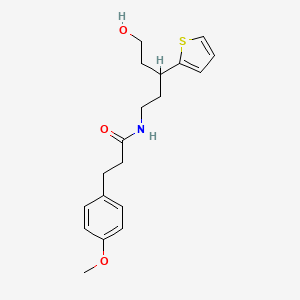


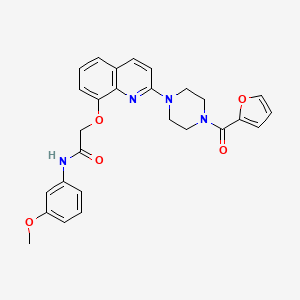

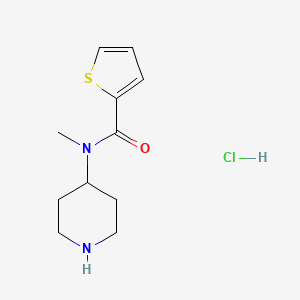
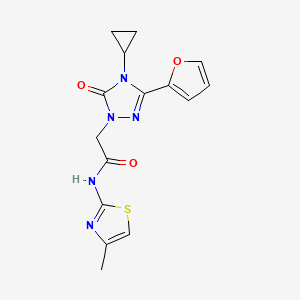
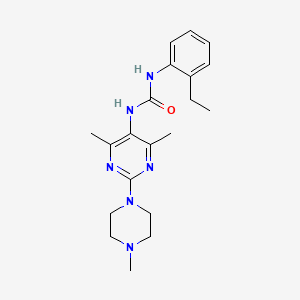
![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)
